gamma-Cyclodextrin hydrate

Description

Overview of Cyclodextrins as Macrocyclic Hosts

Cyclodextrins (CDs) are a family of cyclic oligosaccharides derived from the enzymatic degradation of starch. acs.orgwikipedia.org The most common forms are α-cyclodextrin, β-cyclodextrin, and γ-cyclodextrin, which consist of six, seven, and eight glucose units, respectively, linked in a ring by α-1,4-glycosidic bonds. wikipedia.orgnih.govmdpi.comnih.gov This arrangement gives them a distinctive truncated cone or toroidal shape. wikipedia.orgnih.govnih.gov

A key feature of cyclodextrins is their dual nature: the exterior of the molecule is hydrophilic (water-loving) due to the presence of hydroxyl groups, while the interior cavity is hydrophobic (water-repelling). wikipedia.orgnih.govmdpi.com This structural characteristic allows them to act as "hosts," encapsulating smaller "guest" molecules within their cavity. frontiersin.orgnih.gov This process, known as inclusion complexation, is a cornerstone of supramolecular chemistry and has applications in various fields, including pharmaceuticals and materials science. mdpi.comfrontiersin.org The formation of these complexes can alter the physical and chemical properties of the guest molecule, such as increasing its solubility in water. nih.gov

Unique Architectural Features of γ-Cyclodextrin

Gamma-cyclodextrin (B1674603) is distinguished from its smaller counterparts, α- and β-cyclodextrin, by its larger size, as it is composed of eight glucose units. wikipedia.orgmdpi.com This results in a more expansive internal cavity, allowing it to accommodate larger guest molecules. mdpi.com The cavity of γ-cyclodextrin is not a perfect cylinder but rather has a conical shape, with a wider opening on one side (the secondary face with secondary hydroxyl groups) and a narrower opening on the other (the primary face with primary hydroxyl groups). nih.govmdpi.com

The increased number of glucose units also imparts greater flexibility to the γ-cyclodextrin molecule compared to α- and β-cyclodextrin. This flexibility allows for conformational changes that can facilitate the inclusion of various guest molecules. The primary hydroxyl groups located on the narrower rim of the cone are a key site for interaction with incoming water molecules. nih.gov

| Property | α-Cyclodextrin | β-Cyclodextrin | γ-Cyclodextrin |

|---|---|---|---|

| Number of Glucose Units | 6 | 7 | 8 |

| Cavity Diameter (Å) | 4.7 - 5.3 | 6.0 - 6.5 | 7.5 - 8.3 |

| Height of Torus (Å) | 7.9 | 7.9 | 7.9 |

| Aqueous Solubility (g/100 mL, 25°C) | 14.5 | 1.85 | 23.2 |

Significance of Hydration in γ-Cyclodextrin Research

The hydration of γ-cyclodextrin, referring to the water molecules associated with it, is a critical aspect of its chemistry. The internal cavity of γ-cyclodextrin is never truly empty in an aqueous environment; it is filled with water molecules. researchgate.net The number of these entrapped water molecules can vary depending on factors like relative humidity. mdpi.com For instance, the water content in γ-CD can range from 4.75 to 17 water molecules per γ-CD molecule. mdpi.com

These internal water molecules are in a high-energy state and their displacement by a less polar guest molecule is a major driving force for the formation of inclusion complexes. The release of these "activated" water molecules into the bulk solvent is an entropically favorable process.

The study of the dehydration process of γ-cyclodextrin hydrate (B1144303) provides valuable insights into its stability and the energetics of guest binding. Thermogravimetric analysis has shown that the release of water from hydrated γ-cyclodextrin occurs in stages, indicating different binding strengths of the water molecules within the crystal structure and the cavity. mdpi.combeilstein-journals.org For example, one study identified a three-step dehydration process for a highly hydrated γ-CD sample. mdpi.com Molecular dynamics simulations have also been employed to understand the behavior and number of water molecules inside the cavity, with one study finding a maximum occupancy of 14 water molecules. acs.org

Current Research Landscape and Future Prospects

The global market for γ-cyclodextrin is projected to experience significant growth, with one report anticipating an increase from USD 300 million in 2024 to USD 500 million by 2033, reflecting a compound annual growth rate (CAGR) of 7.5% from 2026 to 2033. marketresearchintellect.com This growth is driven by increasing adoption across various industries, including food and beverages, pharmaceuticals, and cosmetics. marketresearchintellect.compersistencemarketresearch.com

Current research continues to explore the vast potential of γ-cyclodextrin in supramolecular chemistry. One area of focus is the development of novel materials with advanced functionalities. For example, γ-cyclodextrin has been used to construct polymeric systems with persistent luminescence, where the macrocycle effectively suppresses the aggregation of guest chromophores and provides a rigid environment. nankai.edu.cn Another research avenue involves the formation of supramolecular associations with other large molecules, such as polyoxometalates, to create new hybrid materials. mdpi.com

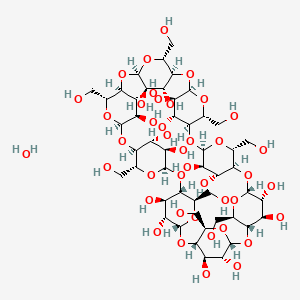

Structure

2D Structure

Propriétés

IUPAC Name |

(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H80O40.H2O/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58;/h9-72H,1-8H2;1H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKUKQHKKVTYOE-SMTXKKGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O41 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746588 | |

| Record name | PUBCHEM_71311509 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1315.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91464-90-3 | |

| Record name | PUBCHEM_71311509 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Architecture and Conformational Dynamics of γ Cyclodextrin

Structural Framework of Eight α-1,4-Linked Glucopyranose Units

The fundamental structure of gamma-cyclodextrin (B1674603) consists of eight α-D-glucopyranose units. wikipedia.orgnih.gov These glucose monomers are linked cyclically by α-1,4-glycosidic bonds. nih.govwikipedia.orgresearchgate.net This arrangement forms a non-reducing, crystalline oligosaccharide. researchgate.netlsbu.ac.uk The specific number of eight glucose units distinguishes γ-cyclodextrin from the other common natural cyclodextrins, α-cyclodextrin (six units) and β-cyclodextrin (seven units). nih.govwikipedia.orgwikipedia.org Each of the eight glucopyranose residues within the γ-CD macrocycle maintains a stable 4C1 (chair) conformation. lsbu.ac.uknih.govacs.org

Inner Cavity Dimensions and Geometry

The cyclic arrangement of the glucose units creates a well-defined internal cavity. The diameter of this cavity is reported to be in the range of 0.75 to 0.83 nanometers (7.5 to 8.3 Ångstroms). lsbu.ac.uk Other studies have reported slightly different dimensions, with some indicating diameters of approximately 0.8 nm to 1.0 nm. nih.govresearchgate.netresearchgate.netresearchgate.net The depth of the cavity is approximately 0.79 nm (7.9 Å), a dimension consistent across the common cyclodextrins. mdpi.com This larger cavity size allows γ-cyclodextrin to encapsulate larger guest molecules compared to its α- and β- counterparts. researchgate.net

Key Structural Dimensions of γ-Cyclodextrin

| Parameter | Value (nm) | Value (Å) | Reference |

|---|---|---|---|

| Inner Cavity Diameter | 0.75 - 0.83 | 7.5 - 8.3 | lsbu.ac.uk |

| Cavity Depth | ~0.79 | ~7.9 | mdpi.com |

Toroid-like Morphology with Hydrophobic Interior and Hydrophilic Exterior

Gamma-cyclodextrin has a distinct three-dimensional shape, often described as a hollow truncated cone, toroid, or donut shape. nih.govwikipedia.orgnih.govresearchgate.netresearchgate.net This unique geometry results in an amphipathic molecule, possessing both hydrophilic and hydrophobic regions. lsbu.ac.uk

The exterior surface of the molecule is hydrophilic. wikipedia.orgresearchgate.net This is due to the orientation of the hydroxyl groups of the glucopyranose units. The wider rim of the cone is lined with secondary hydroxyl groups (at the C2 and C3 positions), while the narrower rim features primary hydroxyl groups (at the C6 position). wikipedia.orgbiosynth.comresearchgate.net These numerous hydroxyl groups allow γ-cyclodextrin to be water-soluble. nih.govresearchgate.net

In contrast, the interior of the cavity is considerably less hydrophilic, or hydrophobic, compared to the aqueous environment. wikipedia.orgresearchgate.net This hydrophobic character arises from the lining of the C-H groups (specifically C3-H and C5-H) and the ether-like glycosidic oxygen atoms of the glucose rings. lsbu.ac.ukresearchgate.net This internal hydrophobic environment is the key to γ-cyclodextrin's ability to encapsulate nonpolar guest molecules. nih.govresearchgate.net

Conformational States and Interconversion Mechanisms

The macrocyclic structure of γ-cyclodextrin is not static; it exhibits considerable conformational flexibility, which is crucial for its interaction with guest molecules. rsc.orgresearchgate.netacs.org

Cyclodextrins can exist in different conformational states, broadly categorized as "open" and "closed". nih.govresearchgate.net In a "closed" configuration, one or more of the hydroxymethyl groups on the narrower rim can fold inward, partially blocking the cavity. nih.govresearchgate.net In contrast, an "open" configuration allows for unobstructed access to the cavity. Quantum-mechanical studies have shown that for γ-cyclodextrin in an aqueous medium, an "open" conformation on both the primary and secondary rims is energetically favored. mdpi.com This open state allows water molecules and potential guest molecules to enter the cavity more freely. mdpi.com

Hydration Phenomena and Water Confinement Within γ Cyclodextrin Cavities

Stoichiometry of Water Molecules within γ-Cyclodextrin Hydrates

The precise number of water molecules associated with γ-cyclodextrin in its hydrated form has been a subject of considerable investigation, with experimental and computational approaches providing complementary insights.

Experimental studies have revealed a variable water content in γ-cyclodextrin hydrates, with the number of water molecules per γ-CD molecule ranging from 5 to 17. mdpi.com This variability is influenced by factors such as the method of crystallization and the relative humidity (RH) of the environment. mdpi.com For instance, γ-CD recrystallized from water and stored at a high relative humidity (93.66%) can contain up to 17 water molecules. mdpi.com Thermogravimetric analysis (TGA) has shown that the water content of γ-CD can vary significantly with humidity levels; under low humidity (RH = 3%), the water content can drop to 4.55%. mdpi.com

Specific crystalline forms of γ-cyclodextrin hydrate (B1144303) have been identified with distinct water stoichiometries. X-ray crystallography has determined structures with 13.3, 14.1, and 17 water molecules per γ-CD molecule. mdpi.comlu.se In the case of the tetradecahydrate form (γ-CD·14.1H₂O), it has been found that approximately 7.1 water molecules are located within the cavity, while the remaining 7.0 are distributed externally in the intermolecular space. mdpi.comlu.se

Table 1: Experimentally Determined Water Content in γ-Cyclodextrin Hydrates

| Number of Water Molecules (H₂O/γ-CD) | Method of Determination/Condition | Reference |

|---|---|---|

| 5 - 17 | General experimental range | mdpi.com |

| up to 17 | Stored at 93.66% Relative Humidity | mdpi.com |

| 16 | Stored at 90% Relative Humidity | mdpi.com |

| 7.6 | Stored at 44% Relative Humidity | mdpi.com |

| 13.3 | X-ray Crystallography | mdpi.comlu.se |

| 14.1 | X-ray Crystallography | mdpi.comlu.se |

Computational methods, particularly density functional theory (DFT) calculations and molecular dynamics (MD) simulations, have been employed to predict the most stable arrangement of water molecules within the γ-CD cavity. mdpi.comnih.gov These theoretical studies suggest that the optimal number of "true" hydrating water molecules residing inside the γ-CD pore is approximately 7. nih.govbeilstein-journals.org This number is believed to represent the most energetically favorable configuration, where the hydrogen bonding network is maximized. nih.govbeilstein-journals.org

While the optimal number is predicted to be 7, computational models also indicate that the larger cavity of γ-CD can physically accommodate a greater number of water molecules. nih.govacs.org Some molecular dynamics simulations have shown a maximum occupancy of up to 14 water molecules entirely inside the cavity. nih.govacs.org This higher number represents the spatial limit of the cavity rather than the most stable energetic state.

Table 2: Computationally Predicted Water Occupancy in the γ-Cyclodextrin Cavity

| Number of Water Molecules (H₂O/γ-CD) | Computational Method | Finding | Reference |

|---|---|---|---|

| 7 | Density Functional Theory (DFT) | Optimal, most energetically favorable number | mdpi.comnih.govbeilstein-journals.org |

| 14 | Molecular Dynamics (MD) Simulations | Maximum possible occupancy | nih.govacs.org |

Mechanisms of γ-Cyclodextrin Cavity Hydration

The process by which water molecules enter and arrange themselves within the γ-cyclodextrin cavity is not random but follows specific energetic and spatial preferences.

Computational studies have identified specific regions within the γ-CD molecule that exhibit a higher affinity for incoming water molecules, often referred to as "hot spots". mdpi.comnih.gov The primary "hot spot" for the initial binding of water molecules is the narrow rim of the cyclodextrin (B1172386), which is lined with primary hydroxyl (-CH₂OH) groups. nih.gov This initial interaction is a key step in the hydration process. As more water molecules enter, they can also be found near the wider, secondary hydroxyl rim and within the central, more hydrophobic part of the cavity. nih.govacs.org In some crystal structures, water molecules are found to fill a narrow channel within the cavity, with both rims of the γ-CD being blocked by neighboring molecules in the crystal lattice. beilstein-journals.org

The hydration of the γ-cyclodextrin cavity is considered to be a stepwise process. nih.gov The initial binding of a single water molecule to the "hot spot" at the narrow rim is an energetically favorable event. nih.gov Subsequent water molecules then bind in a sequential manner, leading to the formation of a water cluster within the cavity. nih.gov This stepwise mechanism allows for the gradual optimization of the hydrogen bonding network as the cavity becomes filled. nih.gov

Intermolecular Interactions Governing Hydration Stability

The stability of the water molecules within the γ-cyclodextrin hydrate is dictated by a complex interplay of intermolecular forces. The primary stabilizing factor is the formation of an extensive network of hydrogen bonds. nih.govbeilstein-journals.org These hydrogen bonds occur between the entrapped water molecules themselves, forming a water cluster, and between the water molecules and the hydroxyl groups lining the interior of the γ-CD cavity. nih.govbeilstein-journals.org

Water-Water Hydrogen Bonding Networks within the Cavity

Within the relatively large cavity of γ-cyclodextrin, confined water molecules preferentially form hydrogen bonds with each other, creating distinct water clusters. nih.govacs.orgnih.gov This self-association is a key feature of the cavity's hydration. Molecular dynamics simulations show that water molecules trapped inside the cavity have a strong tendency to form hydrogen bonds with neighboring water molecules. nih.govacs.org This leads to the localization of water molecules in the central region of the cavity. nih.gov The formation of these elaborate hydrogen bond networks is a primary stabilizing factor for the water assembly inside the host. nih.govbeilstein-journals.org The number of water molecules that can be accommodated is significant, with calculations suggesting a maximum occupancy of 14 molecules, which are stabilized by these internal water-water interactions. lsbu.ac.uknih.gov

Influence of Hydrogen Bonding Loss on Water Energy State

Water molecules confined within the γ-cyclodextrin cavity are in a high-energy, or "energetically frustrated," state compared to water in the bulk phase. nih.govacs.org This is a direct consequence of their inability to form a complete, stable hydrogen-bonding network. nih.govacs.org A water molecule in bulk solvent forms an average of 3.6 hydrogen bonds, whereas a water molecule inside the γ-CD cavity forms only about 2.2 hydrogen bonds. nih.govacs.org

This loss of approximately 1.4 hydrogen bonds per molecule results in a less stable, higher-energy configuration. nih.govacs.org The resulting decrease in attractive electrostatic interactions is not fully offset by other interactions, leading to a low binding energy for the confined water. acs.org This energetically unfavorable state is a primary driving force for the displacement of cavity water upon the introduction of a suitable hydrophobic guest molecule, which is a fundamental principle of inclusion complex formation. lsbu.ac.uknih.govacs.org

Dehydration Processes and Thermal Stability of γ-Cyclodextrin Hydrates

The removal of water from solid γ-cyclodextrin hydrate is a complex, multi-stage process that can be effectively studied using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods reveal that water molecules are bound with varying energies, leading to a stepwise dehydration process.

Thermogravimetric Analysis (TGA) of Water Desorption Stages

Thermogravimetric analysis, which measures mass loss as a function of temperature, demonstrates that the dehydration of γ-cyclodextrin hydrate occurs in several overlapping stages, with the specific profile depending on the initial water content. nih.govmdpi.com The number of water molecules can vary widely, from around 5 to 17, depending on the ambient relative humidity (RH). nih.govarxiv.org

For highly hydrated samples, the process can involve up to three steps. A study on a sample containing 16 water molecules per γ-CD molecule (stored at 90% RH) identified three distinct desorption phases. arxiv.org In another case, a sample with a lower water content of 7.6 H₂O per γ-CD (stored at 44% RH) exhibited a two-step dehydration. mdpi.comarxiv.org This indicates that different populations of water molecules, likely corresponding to those inside the cavity and those in the crystal lattice, possess different thermal stabilities. arxiv.org The thermogravimetric curve for a commercial sample of γ-CD showed a mass loss of 7.5% between 50°C and 150°C, with two strongly overlapped steps. mdpi.com Another analysis reported a 10% weight loss, corresponding to approximately 7 moles of water, in the temperature range of 27°C to 177°C. nih.gov

| Initial Hydration Level (H₂O/γ-CD) | Relative Humidity (RH) | Dehydration Step | Temperature Range (°C) | Water Molecules Released | Source |

|---|---|---|---|---|---|

| 16 | 90% | 1 | Room Temp - 46 | ~10 | arxiv.org |

| 2 | Overlaps with Step 1 | ~4.7 | |||

| 3 | 80 - 108 | ~1.3 | |||

| 7.6 | 44% | 1 | 42 - 49 | ~6.8 | mdpi.comarxiv.org |

| 2 | 80 - 108 | ~0.8 | |||

| ~7 | Not Specified | Overall | 27 - 177 | ~7 | nih.gov |

Differential Scanning Calorimetry (DSC) of Dehydration Endotherms

Differential Scanning Calorimetry measures the heat flow associated with thermal transitions and confirms the endothermic nature of the dehydration process. The DSC curve for γ-cyclodextrin hydrate shows a broad endothermic peak corresponding to the energy required to release the crystal water. nih.govresearchgate.net

One study reported a wide endotherm with a maximum at approximately 92°C (365 K). nih.govresearchgate.net The peak was noted to be asymmetric, featuring a small shoulder on the low-temperature side, which is consistent with the multi-stage water release observed in TGA. nih.gov The enthalpy of dehydration has been reported with some variation; one value was determined to be 300 J/g, while another study calculated it as 112 J/g, which corresponds to 20.5 kJ per mole of H₂O. nih.govmdpi.combeilstein-journals.org This latter value is comparable to the enthalpy of dehydration for α-cyclodextrin. nih.govbeilstein-journals.org

| Parameter | Value | Source |

|---|---|---|

| Peak Maximum Temperature | ~92°C (365 K) | nih.govresearchgate.net |

| Enthalpy of Dehydration (ΔHdehydration) | 300 J/g | mdpi.com |

| 112 J/g (20.5 kJ/mol H₂O) | nih.govbeilstein-journals.org | |

| Peak Characteristics | Broad, asymmetric with a low-temperature shoulder | nih.gov |

Kinetic Parameters of Dehydration

The kinetics of the thermal dehydration of γ-cyclodextrin have been investigated to determine the activation energy (Ea) of the process, which represents the energy barrier that must be overcome for the water molecules to be released. researchgate.net By analyzing the shift in the onset temperature of the main endothermic event at different heating rates using both DSC and TGA, the activation energy can be calculated. nih.gov

For γ-cyclodextrin, the activation energies determined from calorimetric (DSC) and thermogravimetric (TGA) data are in close agreement. The activation energy calculated from DSC measurements was 161 ± 11 kJ mol⁻¹, while the value derived from TGA data was 171 ± 10 kJ mol⁻¹. nih.gov These values quantify the thermal stability of the hydrate and are essential for modeling and predicting the dehydration behavior under various conditions. researchgate.net

Comparative Analysis of Hydration Across Cyclodextrin Series

The hydration behavior of cyclodextrins (CDs), a family of cyclic oligosaccharides, is a complex phenomenon dictated by the structural characteristics of the specific macrocycle. The three most common native cyclodextrins, α-cyclodextrin (α-CD), β-cyclodextrin (β-CD), and γ-cyclodextrin (γ-CD), are composed of six, seven, and eight glucopyranose units, respectively. nih.govacs.org This variation in the number of glucose units results in a truncated cone-like structure with a hydrophilic exterior and a hydrophobic inner cavity of varying dimensions, which directly influences their interaction with water molecules. nih.govnih.govnih.gov

Distinctions in Water Content and Binding Mechanisms of α-, β-, and γ-Cyclodextrins

The number of water molecules residing within the cavities of α-, β-, and γ-cyclodextrins is a subject of ongoing research, with values varying depending on the experimental or theoretical method used. mdpi.com In the solid state, it has been reported that α-CD, β-CD, and γ-CD cavities contain approximately 2.6, 6.5, and 8.8 water molecules, respectively. lsbu.ac.ukpharmaexcipients.com However, other studies using molecular dynamics simulations and experimental techniques have reported a range of values, highlighting the dynamic nature of water within the cavities. nih.govmdpi.com For instance, the maximum occupancy of water has been computationally determined to be 5 molecules for α-CD, 9 for β-CD, and 14 for γ-CD. nih.govacs.orglsbu.ac.uk The water content is also significantly influenced by storage conditions, such as relative humidity. mdpi.com

The binding mechanisms of water molecules also differ across the cyclodextrin series. The primary stabilizing forces are hydrogen bonds, both between the encapsulated water molecules themselves (forming water clusters) and between water molecules and the hydroxyl groups lining the rims of the CD cavity. nih.govmdpi.com A key distinction lies in the balance of these interactions. In β-cyclodextrin, hydration is thought to be dominated by water-water hydrogen bonding, with less interaction with the cavity walls. nih.gov In contrast, for γ-cyclodextrin, the entrapped water molecules form a cluster that is stabilized by hydrogen bonds both among the water molecules and with the walls of the host cavity. nih.gov

This difference in binding contributes to distinct dehydration patterns. The dehydration of α-CD and γ-CD often occurs in a stepwise manner, suggesting the release of water molecules with different binding energies. mdpi.comnih.gov Conversely, β-CD typically exhibits a one-step dehydration process, indicative of a more uniform release of its internal water content. nih.gov The energetic state of the confined water is also distinct; water molecules within the CD cavities form fewer hydrogen bonds compared to bulk water. In bulk water, a molecule forms an average of 3.6 hydrogen bonds, whereas inside the cavities of α-CD, β-CD, and γ-CD, a water molecule forms approximately 1.5, 1.9, and 2.2 hydrogen bonds, respectively. nih.govacs.orgpharmaexcipients.com This energetically unfavorable state, or "high-energy water," is a crucial driving force for the encapsulation of guest molecules, as their inclusion is favored by the release of these frustrated water molecules. nih.govmdpi.com

| Cyclodextrin | Avg. Water Occupancy (Experimental/Solid State) | Max. Water Occupancy (Computational) | Avg. H-Bonds per Confined Water Molecule | Dehydration Process |

|---|---|---|---|---|

| α-Cyclodextrin | ~2.6 lsbu.ac.ukpharmaexcipients.com | 5 nih.govacs.org | ~1.5 nih.govacs.orgpharmaexcipients.com | Stepwise mdpi.comnih.gov |

| β-Cyclodextrin | ~6.5 lsbu.ac.ukpharmaexcipients.com | 9 nih.govacs.org | ~1.9 nih.govacs.orgpharmaexcipients.com | Single Step nih.gov |

| γ-Cyclodextrin | ~8.8 lsbu.ac.ukpharmaexcipients.com | 14 nih.govacs.org | ~2.2 nih.govacs.orgpharmaexcipients.com | Stepwise mdpi.comnih.gov |

Impact of Cavity Size on Water Mobility and Hydration Dynamics

The size of the cyclodextrin cavity plays a critical role in the mobility and dynamics of the water molecules it contains. researchgate.netnih.gov As the number of glucose units increases from α-CD to γ-CD, the inner diameter of the cavity expands, providing more space for water molecules. nih.govbeilstein-journals.org This increase in volume directly correlates with a higher capacity for water encapsulation. nih.govacs.org

The larger cavity of γ-cyclodextrin allows for greater mobility of the confined water molecules compared to the more restricted environments within α- and β-cyclodextrins. mdpi.combeilstein-journals.org This increased freedom of movement is reflected in the dynamics of hydration and dehydration. Atomistic molecular dynamics simulations have shown that while the translational motions of cavity water are restricted in all CDs, the rotational motions are highly dependent on the cavity's dimensions. researchgate.netnih.gov The severely hindered rotational motion of water in the smaller cavities is linked to a restricted structural relaxation of the hydrogen bonds. nih.gov

Furthermore, the geometrical constraints within the different cavities influence the hydrogen bond network. With an increase in cavity size, the number of hydrogen bonds per water molecule also increases, making the interaction energies for water molecules less unfavorable. nih.govacs.org Despite this, the water within the cavity remains energetically frustrated compared to bulk water. nih.govacs.org The dynamics of water proximal to the cyclodextrin are also retarded, with relaxation times for translational diffusion and rotational motion being slower for intracavity water than for water in the outer hydration layer or in the bulk medium. nih.govresearchgate.net The larger and more flexible nature of the γ-CD ring, compared to the more rigid α- and β-CDs, contributes to these dynamic differences. lsbu.ac.uk

| Cyclodextrin | Number of Glucose Units | Inner Cavity Diameter (Å) | Relative Water Mobility | Key Dynamic Feature |

|---|---|---|---|---|

| α-Cyclodextrin | 6 nih.gov | 4.7–5.3 nih.gov | Low lsbu.ac.uk | Most rigid structure, highly restricted water motion lsbu.ac.uknih.gov |

| β-Cyclodextrin | 7 nih.gov | 6.0–6.5 nih.gov | Intermediate researchgate.net | Relatively rigid due to intramolecular hydrogen bonding researchgate.net |

| γ-Cyclodextrin | 8 nih.gov | 7.5–8.3 nih.gov | High mdpi.combeilstein-journals.org | Most flexible structure, allowing greater water mobility lsbu.ac.uk |

Inclusion Complexation and Host Guest Chemistry of γ Cyclodextrin Hydrate

Fundamental Principles of Host-Guest Recognition

The recognition and binding of a guest molecule by γ-cyclodextrin hydrate (B1144303) are not driven by the formation of strong covalent bonds but rather by a combination of weaker intermolecular forces and thermodynamic effects.

Van der Waals forces , which are weak, short-range electrostatic interactions between uncharged molecules, also play a crucial role in stabilizing the inclusion complex. researchgate.netconsensus.appconsensus.app These forces arise from temporary fluctuations in electron density and are most effective when the guest molecule has a shape and size that are complementary to the dimensions of the γ-cyclodextrin cavity, allowing for maximal contact between the host and guest. alfachemic.com

Hydrogen bonding can further contribute to the stability of the complex, particularly if the guest molecule possesses functional groups capable of forming hydrogen bonds with the hydroxyl groups located on the rims of the γ-cyclodextrin molecule. consensus.appiucr.orgmdpi.com While not the primary driving force, these interactions can influence the specific orientation of the guest within the cavity. consensus.app A hydrogen bond was observed between the hydroxyl group of α-Mangostin and the hydrogen ion of a γ-cyclodextrin molecule in one study. mdpi.com

Electrostatic interactions can also play a role, especially when the guest molecule is charged or has a significant dipole moment. researchgate.net These interactions, though generally not dominant, can influence the formation and stability of the complex. researchgate.net

Thermodynamics and Kinetics of Inclusion Complex Formation

The formation of an inclusion complex is a dynamic equilibrium process that can be characterized by thermodynamic and kinetic parameters.

The stability of an inclusion complex is quantified by its stability constant (K_s), also known as the binding or association constant. oatext.comcsmres.co.uk A higher K_s value indicates a more stable complex. oatext.com The stability constant for a 1:1 host-guest complex (CD + G ⇌ CD-G) is given by the equation:

K_s = [CD-G] / ([CD] * [G])

Where [CD-G] is the concentration of the inclusion complex, [CD] is the concentration of free cyclodextrin (B1172386), and [G] is the concentration of the free guest molecule.

Several experimental techniques can be used to determine K_s values, with phase solubility studies being a common method. acs.orgconicet.gov.ar This method involves measuring the increase in the solubility of a sparingly soluble guest molecule as a function of the cyclodextrin concentration. mdpi.com The stability constant can then be calculated from the slope of the initial linear portion of the phase solubility diagram. conicet.gov.ar Other techniques such as UV-Vis spectrophotometry, fluorescence spectroscopy, and isothermal titration calorimetry (ITC) are also employed. oatext.comnih.govd-nb.info

Table 1: Stability Constants (K_s) for γ-Cyclodextrin Hydrate Complexes

| Guest Molecule | Temperature (°C) | Stability Constant (K_s) (M⁻¹) |

|---|---|---|

| α-Mangostin | 25 | 185.87 |

| α-Mangostin | 31 | 165.29 |

This table is interactive. You can sort the columns by clicking on the headers.

Table 2: Calculated Binding Energies for γ-Cyclodextrin Hydrate Complexes

| Guest Molecule | Computational Method | Binding Energy (kcal/mol) |

|---|---|---|

| α-Mangostin | PM6 | -5.68 |

This table is interactive. You can sort the columns by clicking on the headers.

The efficiency of inclusion complex formation is influenced by several environmental factors.

pH: The pH of the solution can significantly affect complexation, especially when the guest molecule is ionizable. ruc.dkptfarm.pl The charge state of the guest molecule can alter its solubility and its ability to fit into the hydrophobic cavity of the γ-cyclodextrin. ruc.dkresearchgate.net For some guest molecules, the neutral form may be more readily included than the ionized form, leading to a higher complexation efficiency at a pH where the neutral species predominates. ptfarm.pl For example, the solubility of gliclazide (B1671584) can be increased by the addition of HP-β-CD, and this inclusion is dependent on the charged state of the molecule. researchgate.net

Concentration: The concentration of both the γ-cyclodextrin and the guest molecule plays a direct role in the extent of complex formation, as dictated by the law of mass action. An increase in the concentration of γ-cyclodextrin generally leads to an increase in the amount of guest molecule that is complexed, which can be observed as an increase in the solubility of a poorly soluble guest. mdpi.com The stoichiometry of the complex, which is often 1:1, can also be influenced by the relative concentrations of the host and guest. dntb.gov.uaoup.com

Stoichiometry of γ-Cyclodextrin Inclusion Complexes

The stoichiometry of an inclusion complex refers to the molar ratio of the host (γ-cyclodextrin) to the guest molecule(s). This ratio is a fundamental characteristic of the complex, governed by the relative sizes of the host cavity and the guest, as well as the specific intermolecular interactions that drive complexation. While a 1:1 stoichiometry is most common, other arrangements are possible depending on the guest's geometry and chemical properties. oatext.comnih.gov

Analysis of Molar Ratios (e.g., 1:1, 1:2, 2:1, 2:2)

The molar ratio of γ-cyclodextrin to a guest molecule is frequently determined using methods like the continuous variation method, also known as Job's plot. nih.govresearchgate.net This technique involves preparing solutions where the mole fraction of the host and guest varies while the total molar concentration remains constant. By monitoring changes in a physical property, such as UV-Vis absorbance, a plot can be generated where the maximum deviation corresponds to the stoichiometry of the complex. nih.govscispace.com A peak at a mole fraction of 0.5 indicates a 1:1 complex, while a peak at 0.33 suggests a 1:2 (host:guest) complex, and a peak at 0.66 points to a 2:1 complex. nih.gov

1:1 Complexes: This is the most frequently observed stoichiometry, where one molecule of γ-cyclodextrin encapsulates a single guest molecule. oatext.com This ratio is typical for guest molecules that fit comfortably within the γ-cyclodextrin cavity. For instance, studies on the complexation of Ginsenoside Re with γ-cyclodextrin indicated the formation of a 1:1 complex, which was significantly more stable than its complexes with α- or β-cyclodextrin due to the larger cavity of γ-cyclodextrin. nih.gov Similarly, the drug amisulpride (B195569) was also found to form a 1:1 inclusion complex with γ-cyclodextrin, as confirmed by Job's plot analysis. researchgate.net

1:2 Complexes: A 1:2 host-to-guest stoichiometry can occur when the γ-cyclodextrin cavity is large enough to accommodate two smaller guest molecules. One study presented a novel approach for glucose recognition using 1:2 stoichiometric inclusion complexes of γ-cyclodextrin with two molecules of a fluorescent monoboronic-acid-based receptor. nih.gov

2:1 Complexes: This ratio, involving two γ-cyclodextrin molecules and one guest molecule, is common for long-chain or bifunctional guest molecules. oatext.com In such cases, each end of the guest molecule may be encapsulated by a separate γ-cyclodextrin molecule, forming a capsular or "dumb-bell" shaped structure.

2:2 Complexes: These complexes result from the association of two 1:1 complexes. scispace.com This can be observed when the guest molecules have a tendency to dimerize and the resulting dimer is then encapsulated, or when two individual 1:1 complexes associate with each other through external interactions.

Below is a table summarizing the stoichiometry of γ-cyclodextrin with various guest molecules as determined by experimental methods.

Table 1: Stoichiometry of γ-Cyclodextrin Inclusion Complexes with Various Guest Molecules| Guest Molecule | Determined Molar Ratio (γ-CD:Guest) | Method of Determination | Reference |

|---|---|---|---|

| Ginsenoside Re | 1:1 | Phase Solubility | nih.gov |

| Amisulpride | 1:1 | Job's Plot (UV-Vis) | researchgate.net |

| Fluorescent Monoboronic-Acid Receptor | 1:2 | Not Specified | nih.gov |

Geometrical Constraints and Steric Considerations for Guest Encapsulation

The formation and stability of an inclusion complex are critically dependent on the geometric fit between the host and guest. stackexchange.com The γ-cyclodextrin molecule possesses a cavity with a diameter of approximately 7.5–8.3 Å. rsc.orgnih.gov This dimension imposes significant geometrical and steric constraints on potential guest molecules.

For stable inclusion, the guest molecule must have dimensions that are compatible with the cavity. If the guest is too large, it cannot penetrate the cavity to form an inclusion complex. stackexchange.comrsc.org For example, while γ-cyclodextrin can form deep inclusion complexes with smaller Lindqvist-type polyoxometalates, larger polyoxometalates with diameters exceeding 10 Å are too big to fit inside the cavity. rsc.org

Conversely, if the guest molecule is too small relative to the cavity, it may not be held securely. stackexchange.com A loose fit can result in weak van der Waals interactions and a less stable complex. The guest may pass through the cavity easily, leading to a weak or non-existent bond. stackexchange.com The ideal guest has a shape and size that allow for a snug fit, maximizing contact between the hydrophobic surfaces of the guest and the interior of the γ-cyclodextrin cavity. researchgate.net For some larger molecules, only a specific portion, such as a side chain or an aromatic ring, may penetrate the cavity, with the rest of the molecule remaining outside. stackexchange.com

Selective Recognition of Guest Molecules by γ-Cyclodextrin

The ability of γ-cyclodextrin to selectively bind certain molecules over others is a cornerstone of its utility in host-guest chemistry. acs.org This molecular recognition is not random but is governed by a combination of factors, including the physical dimensions of the guest and the nature of the non-covalent interactions between the host and guest. mdpi.com

Size and Shape Matching Mechanisms

The primary mechanism for selective recognition is the principle of size and shape complementarity, often described by the "lock and key" model. rsc.org For a stable complex to form, the guest molecule (the "key") must have a size and shape that are compatible with the γ-cyclodextrin cavity (the "lock"). rsc.org

The relatively large cavity of γ-cyclodextrin (7.5–8.3 Å in diameter) allows it to accommodate larger guest molecules than α- or β-cyclodextrin can. nih.govnih.gov This size difference is a key determinant in selective binding. For instance, a study investigating the complexation of ginsenoside Re with α-, β-, and γ-cyclodextrins found that γ-cyclodextrin formed the most stable complex. nih.gov Molecular docking studies suggested that the larger cavity of γ-cyclodextrin provided a more stable spatial conformation for the bulky ginsenoside molecule. nih.gov Similarly, γ-cyclodextrin is suitable for encapsulating large dodecaborate (B577226) cluster dianions, which are too large to fit inside the smaller α- and β-cyclodextrins. rsc.org The binding affinity with these clusters is maximized with guests that best match the cavity size; clusters that become too large bind more weakly. rsc.org This demonstrates that geometric compatibility is a critical factor for achieving high binding affinity and selectivity. stackexchange.com

Table 2: Cavity Dimensions of Natural Cyclodextrins

| Cyclodextrin Type | Number of Glucopyranose Units | Cavity Diameter (Å) | Reference |

|---|---|---|---|

| α-Cyclodextrin | 6 | 4.7 - 5.3 | nih.gov |

| β-Cyclodextrin | 7 | 6.0 - 6.5 | nih.gov |

| γ-Cyclodextrin | 8 | 7.5 - 8.3 | nih.gov |

Polarity and Charge Compatibility of Guest Molecules

Beyond steric fit, the chemical properties of the guest molecule, particularly its polarity and charge, play a crucial role in selective recognition. The driving forces for complex formation are a combination of non-covalent interactions, including hydrophobic interactions, van der Waals forces, hydrogen bonding, and electrostatic interactions. stackexchange.com

The interior of the γ-cyclodextrin cavity is hydrophobic, while the exterior, lined with hydroxyl groups, is hydrophilic. researchgate.net This structure favors the inclusion of non-polar molecules or the non-polar regions of molecules into the cavity from an aqueous solution. This hydrophobic effect is a major driving force for complexation.

Hydrogen bonding between the polar functional groups of a guest molecule and the hydroxyl groups at the rims of the γ-cyclodextrin can also contribute significantly to the stability and selectivity of the complex. stackexchange.com Furthermore, electrostatic or Coulombic interactions can be important, especially when dealing with charged guest molecules. nih.gov The compatibility of charges between the host and guest can enhance binding affinity. The "three-point rule" has been used to explain some complexation phenomena, where recognition involves a combination of one hydrophobic interaction point and two other interaction points, which can include hydrogen bonding or electrostatic forces. nih.gov The pH of the solution can also influence binding, particularly for ionizable guest molecules, as changes in pH can alter their charge state and, consequently, their ability to form a stable complex with γ-cyclodextrin. zh-cyclodextrins.com

Synthesis and Chemical Modification of γ Cyclodextrin

Enzymatic Production Methodologies

The industrial production of cyclodextrins is achieved through the enzymatic conversion of starch. lidsen.com This bioprocess relies on the action of specific enzymes that can degrade starch and reform it into the characteristic cyclic structure of cyclodextrins.

Cyclodextrin (B1172386) glycosyltransferase (CGTase) is the key enzyme in the production of cyclodextrins from starch or related derivatives. nih.govmtak.hu CGTase, a member of the α-amylase family, catalyzes the formation of cyclodextrins through an intramolecular transglycosylation reaction, which involves cyclization. mtak.hu The enzyme first hydrolyzes an α-1,4-glycosidic bond within the starch chain and then transfers the non-reducing end of the chain to its other end, forming a closed loop. lidsen.com

All known wild-type CGTases typically produce a mixture of alpha-, beta-, and gamma-cyclodextrins. proquest.comnih.gov Consequently, CGTases are classified as α-, β-, or γ-CGTases based on the predominant type of cyclodextrin they synthesize. lidsen.com The production of γ-cyclodextrin specifically relies on the use of γ-CGTases, which are produced by various microorganisms, including species of Bacillus. proquest.commtak.hu

Table 1: Microbial Sources of Cyclodextrin Glycosyltransferase (CGTase)

| Microbial Source | CGTase Type | Reference |

|---|---|---|

| Bacillus licheniformis | Produces CGTase | mtak.hu |

| Bacillus circulans | Produces CGTase | mtak.hu |

| Thermoanaerobacter sp. | Produces thermostable CGTase | lidsen.commtak.hu |

| Bacillus clarkii | Produces CGTase | mtak.hu |

| Paenibacillus macerans | Produces α-CGTase | nih.gov |

A significant challenge in the production of γ-cyclodextrin is achieving high yield and purity, as natural CGTases produce a mixture of α-, β-, and γ-cyclodextrins. nih.gov Several strategies have been developed to overcome this limitation.

Enzyme Selection and Engineering : Utilizing specific γ-CGTases that naturally produce a higher ratio of γ-cyclodextrin is a primary strategy. nih.gov Furthermore, protein engineering and site-directed mutagenesis can be employed to alter the product specificity of CGTases. By modifying the enzyme's active site, it is possible to enhance the production of a specific cyclodextrin type, thereby increasing the yield and simplifying purification. nih.gov

Use of Complexing Agents : The addition of complexing agents during the enzymatic reaction can significantly increase the yield of a specific cyclodextrin. These agents selectively form insoluble inclusion complexes with the target cyclodextrin, causing it to precipitate out of the solution. This removal of the product from the reaction equilibrium shifts the process towards further production of the desired cyclodextrin and protects it from the enzyme's hydrolyzing activity. researchgate.net

Optimization of Reaction Conditions : Factors such as substrate type, temperature, and pH can be optimized to favor the production of γ-cyclodextrin. For instance, some thermostable CGTases function optimally at temperatures as high as 80-95°C. lidsen.com Recently, novel synthetic pathways have been designed to produce high-purity γ-cyclodextrin from non-food cellulose via an in vitro enzymatic system, eliminating the need for complexing agents. cyclodextrinnews.com

Synthetic Pathways for γ-Cyclodextrin Derivatives

The chemical modification of γ-cyclodextrin is undertaken to improve its physicochemical properties, such as aqueous solubility, and to introduce new functionalities. nih.gov These modifications primarily target the hydroxyl groups located on the outer surface of the cyclodextrin molecule.

The hydroxyl groups of γ-cyclodextrin, located at the C-2, C-3, and C-6 positions of each glucose unit, are the primary sites for chemical modification. nih.govresearchgate.net The reactivity of these hydroxyl groups differs, with the primary C-6 hydroxyls being the most accessible and reactive. oatext.comnih.gov

Esterification : This process involves reacting the hydroxyl groups with carboxylic acids or their derivatives to form ester linkages. Direct esterification can be performed in solvents like dimethylformamide (DMF), and has been shown to lead to monosubstituted products on the primary hydroxyl groups. researchgate.net

Methylation : Methylation involves the substitution of the hydrogen atom of a hydroxyl group with a methyl group. This is often achieved using reagents like methyl iodide in the presence of a base. encyclopedia.pub Randomly methylated derivatives are known to have significantly higher aqueous solubility compared to the native cyclodextrin. chemrxiv.org For example, γ-cyclodextrin can be O-alkylated with chloromethane in an autoclave at elevated temperatures to produce methylated derivatives. google.com

For many advanced applications, a well-defined, mono-substituted cyclodextrin is required. nih.gov The synthesis of these derivatives involves selective functionalization at a single position on the cyclodextrin ring. A common strategy for preparing mono-6-substituted derivatives is a two-step process:

Tosylation : Native γ-cyclodextrin is first reacted with p-toluenesulfonyl chloride (TsCl) in a solvent such as pyridine. This reaction selectively targets one of the most reactive primary C-6 hydroxyl groups, yielding mono-6-(p-toluenesulfonyl)-6-deoxy-γ-cyclodextrin (6-OTs-γ-CD). mdpi.com

Nucleophilic Substitution : The tosyl group is an excellent leaving group, facilitating a subsequent nucleophilic substitution reaction. By reacting 6-OTs-γ-CD with a suitable nucleophile, such as an amine (e.g., ethylenediamine), the corresponding mono-6-amino-substituted γ-cyclodextrin derivative can be synthesized. mdpi.com

Table 2: Example Synthesis of Mono-Substituted γ-CD Derivatives

| Derivative | Synthetic Method | Key Intermediate | Reference |

|---|---|---|---|

| mono-6-amino-6-deoxy-γ-cyclodextrin | Tosylation followed by nucleophilic substitution with an amine | 6-OTs-γ-CD | mdpi.com |

| mono-6-deoxy-6-ethanolamine-γ-cyclodextrin | Nucleophilic substitution of 6-Ots-γ-CD with 1-ethanol-2-amine | 6-OTs-γ-CD | mdpi.com |

| mono-6-deoxy-6-aminoethylamino-γ-cyclodextrin | Nucleophilic substitution of 6-Ots-γ-CD with ethylenediamine | 6-OTs-γ-CD | mdpi.com |

The modification of cyclodextrin's hydroxyl groups can be approached through either controlled or random substitution strategies, each with distinct outcomes and challenges. researchgate.net

Random Substitution : This approach typically involves reacting the cyclodextrin with an excess of a reagent under conditions that allow for modification at multiple hydroxyl positions. chemrxiv.org The process results in a complex mixture of products with varying degrees of substitution (DS) and different substitution patterns. nih.gov While synthetically simpler, the resulting product is a statistical mixture, making precise characterization and reproduction difficult. chemrxiv.orgnih.gov Randomly substituted derivatives like hydroxypropyl-γ-cyclodextrin are common. frontiersin.org

Controlled Substitution : This strategy aims to achieve regioselective modification, yielding a single, well-defined isomer. researchgate.net Achieving such selectivity is synthetically challenging due to the presence of multiple similar hydroxyl groups. frontiersin.org Controlled substitution often requires multi-step synthetic routes involving the use of protecting groups to block certain hydroxyls while allowing others to react. It may also exploit the subtle differences in reactivity between the C-2, C-3, and C-6 hydroxyl groups. nih.gov Monosubstitution at the C-6 position is the most straightforward example of controlled substitution. nih.gov The choice between these strategies depends heavily on the intended application, with controlled substitution being preferred for applications requiring high purity and a well-defined molecular structure. chemrxiv.org

Impact of Chemical Modification on γ-Cyclodextrin Properties

The native structure of gamma-cyclodextrin (B1674603) (γ-CD), a cyclic oligosaccharide composed of eight glucopyranose units, presents a unique toroidal shape with a hydrophilic exterior and a hydrophobic inner cavity. oup.comresearchgate.net This architecture allows it to form inclusion complexes with a variety of guest molecules. mdpi.com However, to enhance its utility in various applications, γ-cyclodextrin is often chemically modified. These modifications, typically occurring at the primary or secondary hydroxyl groups, are designed to strategically alter its physicochemical properties, including solubility, stability, and its capacity for molecular inclusion. mdpi.comencyclopedia.pub

Alterations in Hydrophobicity and Cavity Characteristics

The chemical modification of γ-cyclodextrin significantly impacts the hydrophobicity of the molecule and the characteristics of its internal cavity. The exterior surface, rich in hydroxyl groups, is hydrophilic, while the cavity, lined with hydrogens and glycosidic oxygen atoms, is hydrophobic. oup.com Introducing different functional groups can modulate this hydrophilic-hydrophobic balance.

For instance, methylation, the substitution of hydroxyl groups with methyl groups, enhances the hydrophobic nature of the cyclodextrin. mdpi.com This increases its solubility in organic solvents and improves its ability to encapsulate hydrophobic guest molecules. Conversely, introducing hydroxypropyl groups leads to derivatives like hydroxypropyl-γ-cyclodextrin (HP-γ-CD), which exhibits improved water solubility compared to the parent cyclodextrin. mdpi.comwikipedia.org

Modifications can also affect the cavity's structure. While substituents are added to the rims of the cyclodextrin, they can alter the cavity's effective shape, size, and polarity. At high degrees of substitution, the modifications can cause significant distortion of the circular cyclodextrin structure, which in turn influences its interaction with guest molecules. acs.org For example, a γ-CD derivative modified with pyrene carbonyl was found to exhibit remarkable excimer emission and form a stable inclusion complex, indicating a significant change in the cavity's microenvironment. nih.gov

| Modification Type | Substituent Group | Impact on Hydrophobicity | Effect on Cavity Characteristics |

| Methylation | Methyl (-CH₃) | Increases hydrophobic character. mdpi.com | May slightly alter cavity dimensions; high substitution can cause structural distortion. acs.org |

| Hydroxypropylation | Hydroxypropyl (-CH₂CH(OH)CH₃) | Increases hydrophilicity and aqueous solubility. mdpi.com | Increases the depth of the cavity and can provide additional interaction sites. |

| Sulfobutyletheration | Sulfobutylether (- (CH₂)₄SO₃⁻) | Introduces anionic charges, significantly increasing aqueous solubility. mdpi.comwikipedia.org | Adds charged groups at the cavity entrance, influencing electrostatic interactions with guests. rsc.org |

| Carbonyl Modification | Pyrene Carbonyl | Introduces a large, hydrophobic aromatic moiety. nih.gov | Significantly alters the cavity's polarity and provides potential for π-π stacking interactions. nih.gov |

Preservation or Enhancement of Host-Guest Binding Affinity

A primary goal of chemical modification is to improve the host-guest binding affinity of γ-cyclodextrin. By tailoring the chemical nature of the cyclodextrin, its selectivity and the stability of the resulting inclusion complex can be preserved or significantly enhanced. mdpi.com The driving forces for complex formation include van der Waals interactions and hydrophobic interactions, but modifications can introduce other forces, such as electrostatic interactions. nih.gov

The introduction of charged or polar groups can dramatically increase binding affinity for complementary guest molecules. For example, the binding affinity of a positively charged dye molecule (LDS-798) with sulfobutylether-β-cyclodextrin (SBE-β-CD) derivatives was shown to increase as the number of negatively charged sulfobutylether substituents on the cyclodextrin rims increased. rsc.org This enhancement is attributed to the growing electrostatic attraction between the host and guest. rsc.org

However, the relationship between the degree of substitution and binding affinity is not always linear. Studies on methylated β-cyclodextrins have shown that while initial substitution increases the enthalpy and entropy of complexation, a high degree of methylation leads to a decrease. acs.org This is because extensive substitution can distort the cyclodextrin's structure, which can oppose the favorable hydrophobic contacts formed between the substituents and the guest molecule. acs.org The strategic modification allows for the fine-tuning of complexation properties for specific applications. mdpi.com

| Derivative | Guest Molecule Type | Effect on Binding Affinity | Rationale |

| Sulfobutylether-γ-CD | Cationic (positively charged) molecules | Enhanced | Introduction of anionic sulfobutylether groups creates strong electrostatic attraction with the guest. rsc.org |

| Methylated-γ-CD | Hydrophobic molecules | Generally Enhanced (at low to moderate substitution) | Increased hydrophobic character of the host complements the hydrophobic guest. mdpi.comacs.org |

| Pyrene Carbonyl-γ-CD | Planar aromatic molecules (e.g., 1-borneol) | Enhanced | Provides π-π stacking interactions in addition to hydrophobic inclusion, leading to a more stable complex. nih.gov |

Retention of Primary and Secondary Hydroxyl Groups as Binding Sites

All chemical modifications of cyclodextrins occur at the native primary (C6-OH) and secondary (C2-OH, C3-OH) hydroxyl groups. encyclopedia.pubresearchgate.net These sites are nucleophilic and serve as the anchor points for introducing new functional groups. researchgate.net While the original hydroxyl groups are consumed during the modification reaction, their initial positions are critical as they dictate the location of the new functionalities.

These new groups, attached to the rims of the cyclodextrin, effectively become the new binding sites or points of interaction that supplement the inclusion into the hydrophobic cavity. For instance, when a hydroxyl group is replaced with a hydroxypropyl group, the new hydroxyl on the substituent can participate in hydrogen bonding with a guest molecule. mdpi.com Similarly, converting a hydroxyl to an amino group introduces a basic site capable of ionic interactions.

The primary hydroxyl groups at the narrower rim and the secondary hydroxyls at the wider rim provide distinct regions for modification. oup.comencyclopedia.pub This allows for regioselective synthesis, enabling precise control over the placement of new functional groups to optimize interactions with specific guest molecules. encyclopedia.pub The functionalities tethered to the original hydroxyl positions can therefore extend into the solvent, interact with the portion of a guest molecule that is not included in the cavity, or alter the accessibility of the cavity itself, all of which are crucial aspects of the host-guest binding mechanism.

Supramolecular Assemblies and Material Science Applications of γ Cyclodextrin Hydrate

Formation of Supramolecular Aggregates and Polymers

The ability of γ-cyclodextrin to engage in non-covalent interactions, primarily host-guest complexation and hydrogen bonding, drives its assembly into larger, ordered structures such as aggregates and supramolecular polymers.

Native cyclodextrins are water-soluble. However, by chemically modifying the primary or secondary hydroxyl groups with hydrophobic moieties, amphiphilic γ-cyclodextrins can be synthesized. nih.govnih.gov These amphiphilic molecules possess both a hydrophilic CD body and hydrophobic substituents, enabling them to self-assemble in aqueous media to minimize unfavorable interactions between the hydrophobic parts and water. nih.govcyclodextrinnews.com

This self-assembly process can lead to a variety of supramolecular nano-assemblies, including micelles, vesicles, nanorods, and nanospheres. nih.gov The final morphology of these aggregates is influenced by several factors, including the nature and number of the grafted hydrophobic chains, the concentration of the amphiphilic cyclodextrin (B1172386), and environmental conditions like temperature and solvent. nih.gov For instance, grafting aliphatic chains of varying lengths onto the cyclodextrin core allows for systematic control over the self-assembly process and the resulting nanostructure. cyclodextrinnews.comcyclodextrinnews.com

The primary driving force for the formation of these well-organized aggregates is the amphiphilic character of the modified cyclodextrins. However, electrostatic interactions can also play a crucial role. Studies involving octakis(2,3-O-hexyl-6-deoxy-6-amino)-γ-cyclodextrin have shown that its assembly on gold surfaces is significantly enhanced when the surface is modified with negatively charged carboxylic acid groups, indicating that electrostatic attraction is a primary force in forming highly organized structures. acs.org

| Modification Type | Resulting Assembly | Key Influencing Factors | Reference |

|---|---|---|---|

| Grafting of hydrophobic hydrocarbon or fluorinated chains | Vesicles, micelles, nanorods, nanospheres | Chemical nature and arrangement of grafted moieties | nih.gov |

| Conjugation of aliphatic chains via thioether or ester bonds | Nanosized supramolecular structures | Aliphatic chain length and linker type | cyclodextrinnews.comcyclodextrinnews.com |

| Modification with 4-amino-7-nitrobenz-2-oxa-1,3-diazole | Fluorescent sensors | Interaction with specific enzymes (e.g., α-amylase) | nankai.edu.cn |

| Perfluorononanoic acid (PFNA) complexation | Crystal-like hydrogels | Concentration of γ-CD and PFNA | rsc.org |

Supramolecular polymers are chain-like structures formed and held together by non-covalent interactions. jst.go.jp In the context of γ-cyclodextrin, these polymers can be formed through highly specific and reversible host-guest interactions. jst.go.jpnih.gov This process typically involves mixing polymers modified with guest moieties that can fit into the γ-CD cavity with polymers modified with γ-CD (the host). The resulting host-guest complexation acts as a non-covalent cross-link, leading to the formation of extended polymer networks. jst.go.jp

The formation of these supramolecular structures is often stimuli-responsive. For example, if the guest molecule is responsive to light (like azobenzene) or redox conditions (like ferrocene), the polymerization process can be controlled by external stimuli. nih.gov This reversibility imparts unique properties to the materials, such as self-healing capabilities. jst.go.jp Hydrogen bonds between the hydroxyl groups on the outer surface of the γ-cyclodextrin molecules also contribute to the stability and structure of these polymeric assemblies.

Poly(pseudo)rotaxanes are another important class of supramolecular structures where multiple γ-CD rings are threaded onto a polymer chain. nih.gov The formation of these structures is driven by the inclusion complexation between the cyclodextrin and the polymer. These threaded complexes can then self-assemble further, leading to the formation of gels and other advanced materials. nih.gov

γ-Cyclodextrin-Based Metal-Organic Frameworks (γ-CD-MOFs)

γ-Cyclodextrin-based metal-organic frameworks (γ-CD-MOFs) are a class of highly porous, crystalline materials constructed from γ-cyclodextrin (the organic linker) and biocompatible metal ions (the nodes). nih.govnih.gov These materials are of particular interest because they are derived from a renewable, naturally occurring carbohydrate, making them environmentally friendly and suitable for biomedical applications. acs.orgresearchgate.net

The synthesis of γ-CD-MOFs is typically achieved through a straightforward process at room temperature and pressure. nih.gov A common method is the vapor diffusion technique. acs.orgmdpi.com In this procedure, γ-cyclodextrin is dissolved in an aqueous solution containing an alkali metal salt, most commonly potassium hydroxide (B78521) (KOH). acs.orgnih.gov This aqueous solution is then placed in a larger vessel containing an antisolvent, such as methanol (B129727) or ethanol. Slow vapor diffusion of the alcohol into the aqueous solution induces the crystallization of the γ-CD-MOF over several days. nih.govmdpi.com

The resulting crystals have a well-defined, three-dimensional porous structure. Single-crystal X-ray crystallography reveals that the framework is often a body-centered cubic arrangement of (γ-CD)₆ units. acs.org In this structure, the primary hydroxyl groups of the γ-cyclodextrin molecules coordinate with the potassium ions, creating an extended network. mdpi.com This arrangement forms distinct channels and pores within the material. acs.org The choice of metal ion (e.g., Li+, Na+, K+, Rb+, Cs+) can influence the precise structural parameters of the resulting MOF. acs.orgresearchgate.net

| Synthesis Method | Key Reagents | Crystal System | Key Structural Feature | Reference |

|---|---|---|---|---|

| Vapor Diffusion | γ-CD, Potassium hydroxide (KOH), Water, Methanol/Ethanol | Cubic (Space group I432) | Body-centered framework of (γ-CD)₆ cubic units | acs.orgnih.gov |

| Hydro/solvothermal | γ-CD, KOH, Water, Methanol | Crystalline | Micron-sized crystals | nih.gov |

| Microwave-assisted | γ-CD, KOH, Water, Methanol, Polyethylene (B3416737) glycol | Crystalline | Rapid crystallization | nih.gov |

The unique properties of γ-CD-MOFs, including their high porosity, large surface area, biocompatibility, and tunable structure, make them highly suitable for a range of applications in advanced material design. nih.govresearchgate.net

Guest Encapsulation and Delivery: The porous framework is ideal for encapsulating guest molecules. acs.org This capability is widely exploited for the storage and delivery of therapeutic agents, enhancing their stability and solubility. researchgate.net The renewable and edible nature of the components makes γ-CD-MOFs particularly attractive for these applications. acs.orgresearchgate.net

Separations: The well-defined pore structure can be used for the selective adsorption and separation of gases or small molecules. acs.orgrsc.org

Catalysis: The frameworks can serve as supports for catalytic nanoparticles, providing a high surface area and preventing catalyst aggregation. researchgate.net

Sensing: The ability to encapsulate specific guest molecules allows for the design of chemical sensors. acs.orgresearchgate.net

Templating: γ-CD-MOFs can be used as templates for the synthesis of other nanomaterials. For example, they can be pyrolyzed to create hierarchical porous carbons with applications in microwave absorption. researchgate.net

The versatility of γ-CD-MOFs allows for their use in diverse fields, from the food industry to electronics and medicine. acs.orgrsc.org

Cyclodextrin-Hydrogel Hybrid Systems

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb and retain large amounts of water. mdpi.comnih.gov Incorporating γ-cyclodextrin into hydrogel networks creates hybrid systems with enhanced functionality. mdpi.combohrium.com The cyclodextrin units can be integrated into the hydrogel structure in two primary ways: through chemical cross-linking, where the CD is covalently bonded to the polymer chains, or through physical cross-linking, which relies on non-covalent host-guest interactions. nih.govtaylorfrancis.com

In physically cross-linked systems, the hydrogel network is formed by the specific inclusion of guest molecules (attached to polymer chains) within the cyclodextrin cavities. rsc.org These non-covalent cross-links are reversible, which can impart stimuli-responsive and self-healing properties to the hydrogel. nih.gov

The primary advantage of creating these hybrid systems is the synergy between the hydrogel matrix and the cyclodextrin. The hydrogel provides the structural scaffold and water-retention capability, while the cyclodextrin cavities offer binding sites for hydrophobic molecules. mdpi.comnih.gov This is particularly useful for controlled drug delivery applications, where the hydrogel can provide a sustained-release matrix, and the cyclodextrin can enhance the loading and solubility of poorly water-soluble drugs. mdpi.comtaylorfrancis.com These systems have shown significant potential for various therapeutic applications, including ophthalmic, transdermal, and mucosal delivery. mdpi.com

Fabrication Techniques for γ-CD Hydrogels

The fabrication of hydrogels from gamma-cyclodextrin (B1674603) (γ-CD) hydrate (B1144303) involves a variety of techniques designed to create three-dimensional polymer networks. These methods are chosen based on the desired properties of the hydrogel, such as its mechanical strength, swelling behavior, and responsiveness to stimuli. Key techniques include both physical and chemical crosslinking methods.

Physical fabrication methods involve non-covalent interactions to form the hydrogel network. One common approach is the formation of polypseudorotaxanes, where linear polymer chains, such as polyethylene glycol (PEG), thread through the cavities of γ-CD molecules. These threaded structures can then self-assemble into a hydrogel network through secondary interactions.

Chemical fabrication techniques create permanent hydrogel networks through the formation of covalent bonds. These methods offer greater control over the mechanical properties and stability of the resulting hydrogel. Common chemical fabrication strategies include:

Free-radical polymerization: This technique involves the polymerization of monomers in the presence of a crosslinking agent. For γ-CD hydrogels, a γ-CD derivative containing a polymerizable group (e.g., acrylamide) can be copolymerized with a monomer like sodium acrylate (B77674), using a crosslinker such as N,N′-methylenebis(acrylamide).

Emulsification/solvent evaporation: This method is often used to create γ-CD nanogels. It involves creating an emulsion of an aqueous solution containing γ-CD and a crosslinker in an organic solvent, followed by evaporation of the solvent to form crosslinked nanoparticles.

Photopolymerization: This technique uses light to initiate the polymerization and crosslinking of photosensitive precursors. Methacrylated γ-CD can be copolymerized with other monomers to form hydrogels upon exposure to UV or visible light in the presence of a photoinitiator.

The selection of a specific fabrication technique allows for the tailoring of hydrogel properties for various applications.

| Fabrication Technique | Description | Key Features | Reference |

| Polypseudorotaxane Formation | Linear polymer chains thread through γ-CD cavities, followed by self-assembly. | Physical crosslinking, reversible. | acs.org |

| Free-Radical Polymerization | Copolymerization of a functionalized γ-CD monomer with other monomers and a crosslinker. | Chemical crosslinking, stable network. | rsc.org |

| Emulsification/Solvent Evaporation | Formation of nanogels by creating an emulsion and subsequently removing the solvent. | Produces nanoparticle-based hydrogels. | mdpi.com |

| Photopolymerization | Light-induced polymerization of photosensitive γ-CD derivatives and other monomers. | Spatially and temporally controlled gelation. | mdpi.com |

Crosslinking of γ-Cyclodextrin for Hydrogel Formation

The formation of a stable hydrogel network from γ-cyclodextrin (γ-CD) relies on the effective crosslinking of polymer chains. This can be achieved through either physical interactions or the formation of covalent chemical bonds.

Physical Crosslinking: Physically crosslinked hydrogels are formed through reversible, non-covalent interactions. In the context of γ-CD, the primary mechanism is host-guest inclusion complexation. For instance, hydrogels can be formed by mixing polymers grafted with γ-CD (the host) and polymers functionalized with suitable guest molecules (e.g., adamantane). The formation of inclusion complexes between the γ-CD cavities and the guest molecules acts as the crosslinking points, leading to the formation of a three-dimensional network. Another physical method involves the formation of polypseudorotaxanes, where the threading of polymer chains through γ-CD rings and subsequent aggregation creates a physically crosslinked gel. These hydrogels are often injectable and can exhibit self-healing properties due to the dynamic and reversible nature of the non-covalent bonds.

Chemical Crosslinking: Chemically crosslinked hydrogels are characterized by permanent, covalent bonds that result in a more robust and stable network. This method typically involves reacting the hydroxyl groups on the exterior of the γ-CD molecule with a crosslinking agent. Common crosslinking agents include epichlorohydrin (B41342), glutaraldehyde (B144438), and diisocyanates. For example, epichlorohydrin can react with the hydroxyl groups of multiple γ-CD units, creating a covalently linked network.

| Crosslinking Type | Mechanism | Key Characteristics | Examples of Crosslinkers/Interactions |

| Physical | Non-covalent interactions | Reversible, often injectable, self-healing | Host-guest complexation (e.g., γ-CD/adamantane), hydrogen bonding, polypseudorotaxane formation |

| Chemical | Covalent bond formation | Stable, robust, tunable mechanical properties | Epichlorohydrin, glutaraldehyde, N,N′-methylenebis(acrylamide) |

Responsive Hydrogel Systems

A significant area of research in γ-cyclodextrin (γ-CD) hydrogels is the development of "smart" or responsive systems that undergo changes in their physical properties in response to external stimuli. researchgate.net This responsiveness is typically engineered by incorporating specific functional groups into the hydrogel network that are sensitive to changes in their environment, such as pH or temperature.

pH-Responsive Hydrogels: pH-sensitive hydrogels are designed to swell or shrink in response to changes in the pH of the surrounding medium. This behavior is achieved by incorporating ionizable functional groups, such as carboxylic acids or amines, into the hydrogel structure. For example, a hydrogel synthesized from an acrylic monomer of γ-CD and sodium acrylate will contain carboxylic acid groups. rsc.org At low pH, these groups are protonated (-COOH) and less hydrophilic, leading to a collapsed or shrunken state of the hydrogel. As the pH increases, the carboxylic acid groups deprotonate to form carboxylate ions (-COO⁻), which are more hydrophilic. The electrostatic repulsion between these negatively charged groups and the increased hydrophilicity cause the hydrogel network to expand and swell. rsc.org This pH-dependent swelling is reversible and can be exploited for applications such as controlled drug delivery, where a substance can be released in a specific pH environment like that of the gastrointestinal tract.

Thermo-responsive Hydrogels: Thermo-responsive hydrogels exhibit a volume phase transition at a specific temperature, known as the lower critical solution temperature (LCST) or upper critical solution temperature (UCST). For many biomedical applications, hydrogels with an LCST are of particular interest. Below the LCST, the hydrogel is swollen and hydrophilic, while above the LCST, it becomes hydrophobic and deswells, releasing water. This behavior can be imparted to γ-CD hydrogels by incorporating thermo-responsive polymers like poly(N-isopropylacrylamide) (PNIPAM). The combination of γ-CD with thermo-responsive polymers can create injectable hydrogel systems that are liquid at room temperature but form a gel at body temperature, making them suitable for in-situ forming depots.

| Stimulus | Mechanism of Response | Functional Groups/Polymers | Resulting Behavior |

| pH | Protonation/deprotonation of ionizable groups leading to changes in hydrophilicity and electrostatic repulsion. | Carboxylic acids (e.g., from acrylic acid), Amines. | Swelling or shrinking of the hydrogel. rsc.org |

| Temperature | Phase transition of a thermo-responsive polymer at its LCST or UCST, altering polymer-water interactions. | Poly(N-isopropylacrylamide) (PNIPAM). | Sol-gel transition or volume change. acs.org |

Luminescent Materials and Optical Applications

Spatial Confinement Effects on Luminescence Behavior of Guest Molecules

The unique cavity of the gamma-cyclodextrin (γ-CD) molecule provides a microenvironment that can significantly alter the photophysical properties of encapsulated "guest" molecules. This phenomenon, known as the spatial confinement effect, is a powerful tool for modulating luminescence. rsc.org When a luminescent guest molecule is included within the hydrophobic cavity of γ-CD, its molecular motion and vibrations are restricted. rsc.org This rigidity suppresses non-radiative decay pathways, which are processes that allow an excited molecule to return to its ground state without emitting light. rsc.orgrsc.org As a result, the radiative decay pathways, such as fluorescence and phosphorescence, become more favorable, leading to an enhancement of the luminescence quantum yield. rsc.orgnih.gov